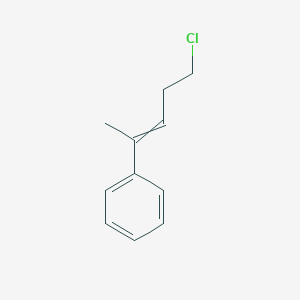![molecular formula C16H22O B14327835 {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene CAS No. 104693-23-4](/img/structure/B14327835.png)
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a hepta-1,5-dien-1-yl group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene typically involves the following steps:
Preparation of the Hepta-1,5-dien-1-yl Intermediate: This can be achieved through the reaction of 5,6-dimethylhepta-1,5-diene with appropriate reagents under controlled conditions.
Formation of the Ether Linkage: The hepta-1,5-dien-1-yl intermediate is then reacted with benzyl alcohol in the presence of a strong acid catalyst to form the ether linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the hepta-1,5-dien-1-yl group.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}toluene: Similar structure with a toluene ring instead of benzene.
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}phenol: Contains a phenol group instead of benzene.
Uniqueness
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
104693-23-4 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
5,6-dimethylhepta-1,5-dienoxymethylbenzene |
InChI |
InChI=1S/C16H22O/c1-14(2)15(3)9-7-8-12-17-13-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3 |
InChI-Schlüssel |
GRUSSPZCGFHQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)CCC=COCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


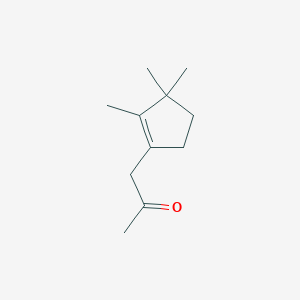
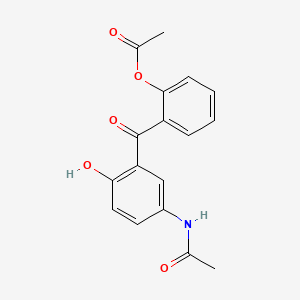
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
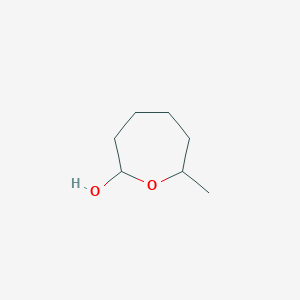
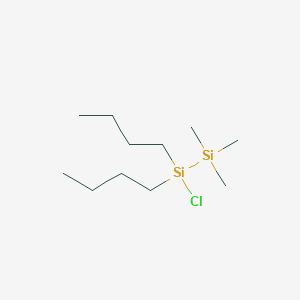
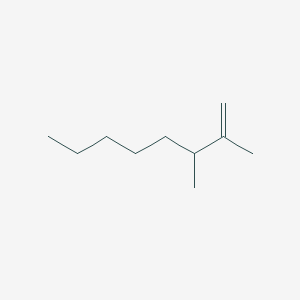

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)


![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
